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Application Note: High-Efficiency Solid-Phase Extraction (SPE) of Urinary Acylglycines for LC-

MS/MS and GC-MS Analysis

Target Audience: Researchers, Clinical Scientists, and Drug Development Professionals Matrix:

Human Urine Analytes: Acylglycine Conjugates (e.g., Isovalerylglycine, Hexanoylglycine,

Suberylglycine)

Introduction & Clinical Relevance
Acylglycines are critical, stable diagnostic biomarkers for identifying and monitoring Inborn

Errors of Metabolism (IEMs), particularly Fatty Acid Oxidation Disorders (FAODs) and organic

acidemias[1]. When specific enzymatic defects block normal beta-oxidation, toxic acyl-CoA

esters accumulate within the mitochondria[2]. To mitigate this toxicity, the enzyme glycine N-

acyltransferase (GLYAT) conjugates these esters with glycine, forming water-soluble

acylglycines that are rapidly cleared and excreted in the urine[2].

Because acylglycines encompass a wide range of polarities—from highly polar short-chain

species to hydrophobic long-chain species—comprehensive extraction from the complex

urinary matrix is analytically challenging. Solid-Phase Extraction (SPE) using anion-exchange
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sorbents has emerged as the gold standard, offering superior sample clean-up, higher

recoveries, and fewer matrix effects compared to traditional liquid-liquid extraction (LLE)[3].
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Metabolic pathway showing acyl-CoA accumulation and subsequent detoxification into urinary

acylglycines.

Scientific Principles: The Causality Behind Anion-
Exchange SPE
As a Senior Application Scientist, I frequently see laboratories struggle with poor recoveries of

short-chain acylglycines when using standard Reversed-Phase (C18) SPE. The fundamental

issue lies in the physicochemical properties of the analytes.
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Acylglycines contain a carboxylic acid moiety with a pKa of approximately 3.5 to 4.0. At the

physiological pH of urine (typically pH 5.5 - 7.5), this carboxylate group is deprotonated and

carries a distinct negative charge. By utilizing a Strong Anion Exchange (SAX) or Mixed-Mode

Anion Exchange (MAX) polymeric sorbent, we can exploit this predictable ionic charge[4].

Retention Mechanism: The negatively charged acylglycines form strong ionic bonds with the

positively charged quaternary amines on the sorbent. This allows us to use aggressive

organic wash steps (e.g., 100% methanol) to strip away neutral lipids, urea, and basic

interferences without risking premature analyte breakthrough[4].

Elution Mechanism: To elute the acylglycines, we must break the ionic interaction. This is

achieved by lowering the pH of the elution solvent (e.g., 2% to 5% formic acid in methanol)

well below the pKa of the analytes. The low pH protonates the carboxylate group,

neutralizing its charge, while the methanol disrupts secondary hydrophobic interactions,

resulting in a sharp, concentrated elution band[5].

Optimized Experimental Protocol
This protocol is designed as a self-validating system. By normalizing to creatinine and utilizing

isotopically labeled internal standards, the workflow inherently corrects for varying urine

hydration states and minor extraction losses, ensuring absolute quantitative trustworthiness[3],

[6].

Materials & Reagents
Sorbent: Mixed-Mode Anion Exchange (MAX) SPE cartridges (e.g., 30 mg / 1 mL).

Internal Standards (IS): Deuterated acylglycines (e.g., d2-Hexanoylglycine, d3-

Isovalerylglycine).

Solvents: LC-MS grade Methanol, LC-MS grade Water, Formic Acid (FA), Ammonium

Acetate.

Step-by-Step Methodology
Step 1: Sample Preparation & Normalization

Centrifuge the raw urine sample at 10,000 x g for 5 minutes to pellet cellular debris.
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Measure the creatinine concentration of the supernatant.

Aliquot a volume of urine equivalent to 1.0 mg of creatinine into a clean tube[3].

Add 20 µL of the mixed deuterated internal standard solution. Causality: Adding the IS

directly to the raw matrix prior to any manipulation ensures that the IS undergoes the exact

same matrix suppression and extraction dynamics as the endogenous analytes[6].

Dilute the sample to a final volume of 1 mL using 10 mM Ammonium Acetate (pH 7.0) to

ensure the analytes are fully deprotonated before loading.

Step 2: SPE Conditioning

Pass 1 mL of Methanol through the cartridge. Causality: Solvates the polymeric backbone,

maximizing the surface area of the sorbent.

Pass 1 mL of LC-MS Water through the cartridge. Causality: Equilibrates the sorbent to an

aqueous state, preventing the precipitation of urinary salts upon sample loading[7].

Step 3: Sample Loading

Load the 1 mL diluted urine sample onto the cartridge at a controlled flow rate of 1 mL/min.

Step 4: Washing (Interference Removal)

Wash with 1 mL of 10 mM Ammonium Acetate (pH 7.0). Causality: Removes highly polar,

non-retained matrix components (e.g., salts, urea) while maintaining the basic pH necessary

to keep acylglycines ionically bound.

Wash with 1 mL of 100% Methanol. Causality: Strips away neutral and hydrophobic

interferences (e.g., neutral lipids, sterols) that would otherwise cause severe ion suppression

in the mass spectrometer[5].

Step 5: Elution

Elute the target acylglycines using 2 mL of 5% Formic Acid in Methanol. Causality: The

highly acidic environment (pH < 2) protonates the acylglycines, neutralizing their negative
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charge and breaking the ionic bond with the sorbent, allowing the methanol to sweep them

off the column[5].

Step 6: Drying & Derivatization (Optional)

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

For GC-MS: Derivatize with BSTFA + 1% TMCS to form volatile trimethylsilyl (TMS)

derivatives.

For LC-MS/MS (High Sensitivity): Derivatize with n-butanol/HCl to form butyl esters, or 3-

nitrophenylhydrazine (3-NPH), which significantly enhances the ionization efficiency and

reversed-phase retention of short-chain acylglycines[6],[8].

Reconstitute in 100 µL of initial mobile phase for analysis.
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Step-by-step solid-phase extraction (SPE) workflow for isolating urinary acylglycines.

Quantitative Data & Diagnostic Markers
The comprehensive extraction of these metabolites allows for multiplexed detection of various

IEMs in a single analytical run[4]. Table 1 summarizes key urinary acylglycines, their structural

behavior, and their diagnostic significance.

Table 1: Key Urinary Acylglycines and Associated Metabolic Disorders
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Acylglycine
Biomarker

Abbreviation
Associated
Metabolic Disorder

Expected RP-LC
Retention Behavior

Isovalerylglycine IVG Isovaleric Acidemia
Early eluting (Highly

polar)

Tiglylglycine TG
Beta-ketothiolase

deficiency

Early eluting (Highly

polar)

Hexanoylglycine HxG

Medium-Chain Acyl-

CoA Dehydrogenase

(MCAD) Deficiency

Mid eluting (Moderate

polarity)

Suberylglycine SuG

Medium-Chain Acyl-

CoA Dehydrogenase

(MCAD) Deficiency

Mid eluting (Moderate

polarity)

Phenylpropionylglycin

e
PPG

Medium-Chain Acyl-

CoA Dehydrogenase

(MCAD) Deficiency

Late eluting

(Hydrophobic)

Note: Absolute quantification requires matrix-matched calibration curves spanning the expected

physiological and pathological ranges (typically 0.1 to 100 µmol/mmol creatinine).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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